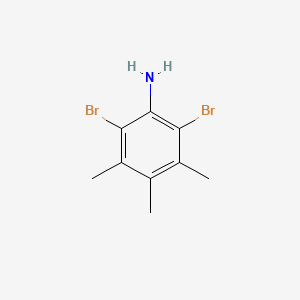

2,6-Dibromo-3,4,5-trimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,4,5-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKUZGOLAYCHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)Br)N)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Synthesis Pathway: Electrophilic Aromatic Substitution

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

This guide provides a comprehensive overview of the synthesis of this compound (CAS No: 68818-73-5), a halogenated aromatic amine utilized as a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The most direct and established method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 3,4,5-trimethylaniline.[3] The reaction mechanism is a classic example of the bromination of a highly activated aromatic ring.

Reaction Principle: The synthesis involves the direct bromination of 3,4,5-trimethylaniline.[3] The amino group (-NH₂) is a potent activating group, donating electron density into the benzene ring. This activation, supplemented by the inductive effects of the three methyl groups, makes the aromatic ring highly susceptible to attack by an electrophile like bromine (Br₂).[3] The amino group strongly directs the incoming electrophiles to the positions ortho to it (the C2 and C6 positions). As these positions are unsubstituted in the starting material, a di-substitution occurs, leading to the desired product with high regioselectivity.[3]

Quantitative Data

The key physical and chemical properties of the starting material and the final product are summarized below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 3,4,5-Trimethylaniline | 608-99-1 | C₉H₁₃N | 135.21 |

| Product | This compound | 68818-73-5 | C₉H₁₁Br₂N | 293.00 |

Synthesis Pathway Diagram

The following diagram illustrates the direct bromination pathway from the starting material to the final product.

Caption: Synthesis of this compound via direct bromination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of substituted anilines.[3][4]

Materials and Reagents:

-

3,4,5-Trimethylaniline

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3,4,5-trimethylaniline (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

-

Work-up: To neutralize excess bromine, add 10% sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5][6]

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. This compound [synhet.com]

- 2. 68818-73-5(this compound) | Kuujia.com [kuujia.com]

- 3. This compound | 68818-73-5 | Benchchem [benchchem.com]

- 4. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 5. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,6-Dibromo-3,4,5-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromo-3,4,5-trimethylaniline, a sterically hindered aniline derivative with significant potential as a building block in synthetic chemistry, particularly in the development of novel ligands and pharmaceutical intermediates.

Core Chemical Properties

This compound is a polysubstituted aromatic amine. The presence of two bromine atoms ortho to the amino group, combined with three methyl groups on the benzene ring, imparts significant steric hindrance and unique electronic properties to the molecule. This structure makes it a valuable precursor in the synthesis of complex organic molecules, most notably N-heterocyclic carbene (NHC) ligands, which are crucial in modern catalysis.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br₂N | [2][3] |

| Molecular Weight | 293.00 g/mol | [3] |

| CAS Number | 68818-73-5 | [1] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=C(C)C(Br)=C(N)C(Br)=C1C | [4] |

| InChI Key | MWKUZGOLAYCHFG-UHFFFAOYSA-N | [1] |

Physical Properties

The physical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 163-165 °C | |

| Boiling Point (Predicted) | 328.9 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.694 ± 0.06 g/cm³ | |

| Appearance | Likely a solid at room temperature, given the melting point. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and acetone, similar to other polysubstituted anilines.[5] |

Synthesis and Purification

The primary synthetic route to this compound is the electrophilic bromination of 3,4,5-trimethylaniline. The strongly activating and ortho-, para-directing amino group, in conjunction with the steric hindrance and electronic effects of the methyl groups, directs the bromine atoms to the 2 and 6 positions.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

This protocol is based on general methods for the dibromination of anilines.[6][7]

Materials:

-

3,4,5-trimethylaniline

-

N-Bromosuccinimide (NBS) or Bromine

-

Chloroform or Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

Procedure:

-

Dissolve 3,4,5-trimethylaniline (1 equivalent) in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (2 equivalents) or bromine (2 equivalents) in the same solvent to the cooled aniline solution via a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization (Analogous Procedure)

This protocol is based on the purification of a similar compound, 2,6-dibromo-4-methylaniline.[8]

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Diagrams of Experimental Workflows

Caption: Synthetic workflow for this compound.

References

- 1. This compound | 68818-73-5 | Benchchem [benchchem.com]

- 2. achmem.com [achmem.com]

- 3. This compound | C9H11Br2N | CID 12455986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [synhet.com]

- 5. Buy 2,4-Dibromo-3,5,6-trimethylaniline [smolecule.com]

- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 8. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dibromo-3,4,5-trimethylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3,4,5-trimethylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific biological data for this compound is not extensively available in current literature, this guide explores the synthesis of structurally similar compounds and the general biological activities associated with substituted anilines, offering a predictive context for its potential applications.

Chemical and Physical Properties

This compound is a substituted aniline featuring two bromine atoms and three methyl groups on the benzene ring. These substitutions significantly influence its steric and electronic properties, making it a valuable intermediate in specialized organic synthesis.

| Property | Value | Reference |

| CAS Number | 68818-73-5 | [1] |

| Molecular Weight | 293.00 g/mol | [2] |

| Molecular Formula | C₉H₁₁Br₂N | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol for Bromination of Anilines

Disclaimer: The following are generalized procedures and may require optimization for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling bromine and other hazardous reagents.

Method 1: Bromination using Bromine in Acetic Acid

This is a classical method for the bromination of activated aromatic rings like anilines.

-

Reagents and Materials:

-

Substituted Aniline (e.g., 3,4,5-trimethylaniline)

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing cold water.

-

To quench the excess bromine, add a sodium bisulfite solution until the orange color disappears.

-

The precipitated product is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[3]

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to elemental bromine.

-

Reagents and Materials:

-

Substituted Aniline

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the substituted aniline in a suitable solvent in a round-bottom flask.

-

Add N-Bromosuccinimide in portions to the solution at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction time can vary depending on the reactivity of the substrate.

-

Upon completion, the reaction mixture is typically washed with water and a saturated solution of sodium thiosulfate to remove unreacted NBS and succinimide byproduct.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically performed by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and signaling pathway involvement of this compound is scarce in the public domain. However, the broader class of substituted anilines and halogenated aromatic compounds has been the subject of extensive research in drug discovery.

General Biological Activities of Substituted Anilines

Substituted anilines are privileged scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Many aniline derivatives have been synthesized and evaluated as potential anticancer agents.[4] Their mechanisms of action are diverse and can involve the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.

-

Antimicrobial Activity: The aniline moiety is present in numerous compounds exhibiting antibacterial and antifungal properties.

-

Enzyme Inhibition: Substituted anilines can be designed to fit into the active sites of various enzymes, leading to their inhibition. This is a common strategy in the development of drugs for a multitude of diseases.

It is important to note that the biological activity of a specific substituted aniline is highly dependent on the nature and position of the substituents on the aromatic ring.

Role of Halogenation in Drug Design

The introduction of halogen atoms, such as bromine, into a molecule is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties.[5][6] Bromine substitution can influence:

-

Lipophilicity: Affecting the compound's ability to cross cell membranes.

-

Metabolic Stability: Potentially blocking sites of metabolic degradation.

-

Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, any discussion of signaling pathway involvement remains speculative. Based on the activities of other substituted anilines, this compound could potentially interact with pathways involved in cell proliferation, apoptosis, or inflammation. However, without experimental evidence, no definitive pathway can be described.

Caption: A logical workflow for the research and development of novel chemical entities.

Conclusion

This compound is a chemical entity with potential for applications in synthetic chemistry, particularly as a sterically hindered building block. While its specific biological profile remains to be elucidated, the known activities of related substituted anilines and halogenated compounds suggest that it could be a valuable starting point for the design of new therapeutic agents. Further research is required to determine its precise biological functions and to explore its potential in drug development. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

- 1. This compound [synhet.com]

- 2. achmem.com [achmem.com]

- 3. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

Crystal Structure of 2,6-Dibromo-4-methylaniline: A Technical Guide

Disclaimer: As of November 2025, the crystal structure of 2,6-Dibromo-3,4,5-trimethylaniline is not publicly available in crystallographic databases. This guide provides a detailed analysis of the crystal structure of the closely related compound, 2,6-Dibromo-4-methylaniline , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein serve as a comprehensive template for the analysis of similar halogenated anilines.

Introduction

Substituted anilines are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of halogen atoms and alkyl groups onto the aniline scaffold significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. This technical guide focuses on the solid-state structure of 2,6-Dibromo-4-methylaniline, a compound that serves as a valuable case study for understanding the structural nuances of polysubstituted anilines. The data and protocols presented are derived from single-crystal X-ray diffraction studies.

Physicochemical Properties

A summary of the key physicochemical properties for 2,6-Dibromo-4-methylaniline is provided below.

| Property | Value |

| Chemical Formula | C₇H₇Br₂N |

| Molecular Weight | 264.96 g/mol |

| Appearance | Colorless needles |

| CAS Number | 6968-24-7 |

Experimental Protocols

The determination of the crystal structure of 2,6-Dibromo-4-methylaniline involves a series of precise experimental steps, from crystal preparation to data analysis.

Synthesis and Crystallization

The synthesis of 2,6-Dibromo-4-methylaniline is typically achieved through the direct bromination of 4-methylaniline. The general procedure is as follows:

-

Dissolution: 4-methylaniline is dissolved in a suitable solvent, such as acetic acid.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the aniline solution at a controlled temperature. The reaction is monitored until completion.

-

Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield single crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for 2,6-Dibromo-4-methylaniline were collected using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a low temperature (e.g., 200 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).

-

Data Reduction: The collected diffraction intensities are processed to correct for various factors, including absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for determining the crystal structure is illustrated in the following diagram:

References

A Technical Guide to 2,6-Dibromo-3,4,5-trimethylaniline for Chemical Research and Development

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Methodologies

For researchers, scientists, and professionals in drug development, 2,6-Dibromo-3,4,5-trimethylaniline stands as a significant, sterically hindered building block. Its unique substitution pattern, featuring two bromine atoms ortho to the amino group and three methyl groups, provides distinct steric and electronic properties. These characteristics make it a valuable precursor in the synthesis of complex organic molecules, particularly advanced ligands like N-heterocyclic carbenes (NHCs), which are crucial in modern catalysis.[1] This guide offers a comprehensive overview of its commercial availability, key technical data, and a representative synthetic protocol.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers, typically on a synthesis-on-demand basis or in limited stock quantities. Researchers can procure this compound for research and development purposes, with some suppliers offering various purity grades.

Key Suppliers Include:

-

SynHet: Offers the compound with purity greater than 99%, available in bulk and pre-packaged quantities. They provide various analytical data upon request, including LCMS, GCMS, HPLC, NMR, and FTIR.[2]

-

Benchchem: Lists the compound for research use only.[1]

-

Ambeed (via Fisher Scientific): Provides the product in smaller quantities, such as 1g.[3]

-

Achmem: Supplies the compound and provides basic safety information.[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is essential for its application in experimental settings and for its characterization.

| Property | Value | Source(s) |

| CAS Number | 68818-73-5 | [1][2][4][5] |

| Molecular Formula | C₉H₁₁Br₂N | [4][6] |

| Molecular Weight | 293.00 g/mol | [1][4][6] |

| Purity | >95% - >99% (Varies by supplier) | [2] |

| SMILES String | Cc1c(C)c(Br)c(N)c(Br)c1C | [2] |

| InChI Key | MWKUZGOLAYCHFG-UHFFFAOYSA-N | [1][6] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [4] |

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are often available upon request from the supplier.[2]

Synthetic Protocol: Electrophilic Bromination

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 3,4,5-trimethylaniline.[1] The amino group is a strong ortho-, para- director. Since the para position is blocked by a methyl group, bromination is directed to the two vacant ortho positions (C2 and C6).[1]

Representative Experimental Protocol:

This protocol is a generalized procedure based on methods for similar anilines.

-

Dissolution: Dissolve 3,4,5-trimethylaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask. Stir the mixture at room temperature for 5-10 minutes to ensure complete dissolution.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution. Alternatively, a solution of bromine (2.1 equivalents) in the same solvent can be added dropwise. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine. If the reaction was performed in an acidic solvent, neutralize the mixture with a suitable base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from 3,4,5-trimethylaniline to the target compound.

Caption: Synthetic pathway for this compound.

Applications in Research

The primary research application for this compound is as a precursor for synthesizing sterically demanding ligands, especially N-heterocyclic carbenes (NHCs).[1] The bulky 2,6-dibromo-3,4,5-trimethylphenyl group is installed on the nitrogen atoms of the NHC scaffold. This steric hindrance is crucial for stabilizing the resulting metal-NHC complexes and for achieving high efficiency and selectivity in catalytic reactions such as olefin metathesis and cross-coupling reactions.[1] Beyond NHC synthesis, it serves as a versatile intermediate for creating other complex organic molecules where significant steric bulk is a key design feature.[1]

References

- 1. This compound | 68818-73-5 | Benchchem [benchchem.com]

- 2. This compound [synhet.com]

- 3. eMolecules this compound | 68818-73-5 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 4. achmem.com [achmem.com]

- 5. This compound | CAS#:68818-73-5 | Chemsrc [chemsrc.com]

- 6. 68818-73-5(this compound) | Kuujia.com [kuujia.com]

- 7. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,6-Dibromo-3,4,5-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a highly substituted aromatic amine characterized by a sterically hindered amino group. The presence of two bulky bromine atoms in the ortho positions, combined with three methyl groups on the aromatic ring, profoundly influences the reactivity of the amino functionality. This technical guide provides a comprehensive overview of the chemical behavior of the amino group in this compound, detailing its synthesis, electronic properties, and participation in key chemical transformations. This information is critical for its application as a versatile building block in the synthesis of complex organic molecules, including N-heterocyclic carbene (NHC) ligands and other fine chemicals.

Synthesis and Physicochemical Properties

The primary route to this compound involves the direct bromination of 3,4,5-trimethylaniline. The strongly activating amino group directs the electrophilic substitution to the ortho positions, leading to the dibrominated product.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 68818-73-5 |

| Molecular Formula | C₉H₁₁Br₂N |

| Molecular Weight | 293.00 g/mol |

| Melting Point | 163-165 °C |

| Boiling Point | 328.9±37.0 °C (Predicted) |

| Density | 1.694±0.06 g/cm³ (Predicted) |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a delicate interplay of electronic and steric effects. The amino group is a powerful electron-donating group, increasing the electron density of the aromatic ring. However, the two ortho bromine atoms create significant steric hindrance, which can limit the accessibility of the nitrogen lone pair to incoming electrophiles and reagents.

Acylation

Experimental Protocol: General Procedure for N-Acetylation of Sterically Hindered Anilines

A plausible experimental approach for the N-acetylation of this compound would involve reacting it with a strong acylating agent under forcing conditions.

-

Reaction: N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide can be synthesized by reacting this compound with acetic anhydride.

-

Procedure: To a solution of this compound in a suitable solvent (e.g., pyridine or glacial acetic acid), an excess of acetic anhydride is added. The reaction mixture is heated to reflux for several hours to overcome the steric hindrance. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the N-acetylated product. The solid is then collected by filtration, washed with water, and purified by recrystallization.

Table 2: Predicted Spectroscopic Data for N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Signals for the acetyl group (CH₃), the aromatic methyl groups, and the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching. |

Alkylation

Similar to acylation, the N-alkylation of this compound is expected to be difficult due to steric hindrance. The use of highly reactive alkylating agents and forcing conditions would likely be necessary.

Experimental Protocol: General Procedure for N-Methylation of Sterically Hindered Anilines

A potential method for the N-methylation of this compound could employ a strong methylating agent like methyl iodide or dimethyl sulfate.

-

Reaction: N-Methyl-2,6-Dibromo-3,4,5-trimethylaniline and N,N-Dimethyl-2,6-Dibromo-3,4,5-trimethylaniline could be synthesized by reacting the parent aniline with a methylating agent.

-

Procedure: this compound is dissolved in a polar aprotic solvent such as DMF or DMSO. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the amino group. A methylating agent (e.g., methyl iodide) is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC. Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent. Purification can be achieved by column chromatography. It is anticipated that achieving exhaustive methylation to the tertiary amine would be particularly challenging.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt is a versatile synthetic transformation for anilines. The resulting diazonium salt can be converted to a wide range of functional groups via Sandmeyer or related reactions. For weakly basic and sterically hindered anilines, diazotization often requires strong acidic media.

Experimental Protocol: General Procedure for Diazotization and Subsequent Sandmeyer Reaction

-

Reaction: The amino group of this compound can be converted to a diazonium salt, which can then be substituted by various nucleophiles.

-

Procedure: this compound is suspended in a strongly acidic solution (e.g., concentrated sulfuric acid or a mixture of acetic acid and propionic acid) at low temperature (0-5 °C). A solution of sodium nitrite in concentrated sulfuric acid ("nitrosylsulfuric acid") is added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by a spot test with a coupling agent (e.g., 2-naphthol solution).

-

Sandmeyer Reaction (e.g., Bromination): The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction is typically warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the corresponding aryl bromide, with the evolution of nitrogen gas. The product is then isolated by extraction and purified.

Application in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands

The sterically demanding nature of this compound makes it an attractive precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands. These ligands are widely used in organometallic chemistry and catalysis.

Workflow for NHC Ligand Synthesis

Caption: General workflow for the synthesis of an N-heterocyclic carbene (NHC) ligand from this compound.

Experimental Protocol: Synthesis of a Diimine Intermediate

-

Reaction: Condensation of this compound with glyoxal to form the corresponding diimine.

-

Procedure: To a solution of this compound (2 equivalents) in a suitable solvent like methanol or ethanol, an aqueous solution of glyoxal (1 equivalent) is added. A catalytic amount of acid (e.g., formic acid) is often used. The reaction mixture is stirred at room temperature for several hours. The resulting diimine precipitate is typically collected by filtration and can be used in the next step without further purification.

Conclusion

The amino group of this compound exhibits a reactivity profile that is significantly modulated by the pronounced steric hindrance imposed by the ortho-bromo substituents. While this steric bulk can impede standard reactions like acylation and alkylation, requiring more forcing conditions, it also makes this compound a valuable precursor for the synthesis of sterically demanding structures such as bulky NHC ligands. The diazotization of this aniline, although requiring strong acid conditions, opens up pathways to a variety of other functionalized derivatives through Sandmeyer and related reactions. A thorough understanding of the interplay between the electronic nature of the amino group and the steric environment is crucial for the effective utilization of this compound in synthetic organic chemistry and drug development. Further research into the specific reaction conditions and quantitative yields for various transformations of this compound will undoubtedly expand its utility as a versatile synthetic building block.

References

Electrophilic Substitution Reactions on 2,6-Dibromo-3,4,5-trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dibromo-3,4,5-trimethylaniline is a highly substituted aromatic amine with significant steric hindrance around the aniline functional group. This technical guide provides an in-depth analysis of the potential for electrophilic substitution reactions on this molecule. Due to the unique substitution pattern, the reactivity of the aromatic ring is significantly influenced by the interplay of activating and deactivating groups, as well as severe steric constraints. This document outlines the theoretical basis for such reactions, predicts the most likely outcomes, and provides hypothetical experimental protocols based on reactions with analogous compounds. The information presented herein is intended to guide researchers in designing synthetic routes involving this and similar sterically encumbered anilines.

Theoretical Analysis of Reactivity

The propensity of this compound to undergo electrophilic aromatic substitution is governed by the electronic and steric effects of its substituents.

-

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

-

Methyl Groups (-CH₃): The three methyl groups at the 3, 4, and 5 positions are weakly activating and ortho, para-directing through an inductive effect.

-

Bromo Groups (-Br): The two bromine atoms at the 2 and 6 positions are deactivating due to their electron-withdrawing inductive effect, but they are also ortho, para-directing because of their ability to donate electron density through resonance.

The cumulative effect of these substituents suggests that the aromatic ring is, on balance, activated towards electrophilic attack. However, the directing effects are largely moot as all available positions are substituted. The key challenge in performing electrophilic substitution on this molecule is the immense steric hindrance. The two bromine atoms flanking the amino group, along with the adjacent methyl groups, create a crowded environment that severely restricts the approach of an electrophile.

Potential Electrophilic Substitution Reactions

Given the steric hindrance, electrophilic substitution on this compound is expected to be challenging and likely require forcing conditions. The most probable, albeit difficult, reactions are nitration and further halogenation. Friedel-Crafts reactions and sulfonation are anticipated to be particularly problematic.

Nitration

Direct nitration of anilines is often complicated by oxidation of the amino group. Therefore, it is standard practice to protect the amino group as an acetanilide before proceeding with nitration. For this compound, this would be the recommended first step.

Based on studies of similar compounds, such as 2,6-dichloroacetanilide, nitration is expected to occur at the position meta to the activating acetamido group. In the case of N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide, the only available position for substitution is the remaining hydrogen on the ring, which is meta to the directing groups. However, the severe steric hindrance from the ortho bromine and methyl groups would likely lead to very low yields.

Table 1: Predicted Outcome of Nitration

| Electrophile | Reagents | Protecting Group | Predicted Product | Expected Yield |

| NO₂⁺ | HNO₃, H₂SO₄ | Acetyl (-COCH₃) | N-(2,6-dibromo-4-nitro-3,4,5-trimethylphenyl)acetamide | Very Low |

Halogenation

Further halogenation of this compound would also be challenging due to the existing high degree of substitution and steric hindrance. If a reaction were to occur, it would likely require harsh conditions and a potent halogenating agent. The position of further substitution is not immediately obvious and would be highly dependent on the specific reaction conditions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions on anilines are generally not feasible without protection of the amino group.[1] The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1]

Even with the amino group protected as an acetanilide, Friedel-Crafts reactions on N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide are expected to be unsuccessful. The combination of the deactivating effect of the acetamido group under acidic conditions and the extreme steric hindrance would likely prevent the reaction from proceeding.

Sulfonation

Similar to nitration and Friedel-Crafts reactions, sulfonation of anilines requires protection of the amino group. The reaction is typically carried out by heating the corresponding anilinium salt with sulfuric acid. However, the steric hindrance in this compound would likely inhibit the formation of the sulfonic acid derivative.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard procedures for similar, less-hindered anilines. These should be considered starting points for optimization, and researchers should anticipate low yields and the need for forcing conditions.

Acetylation of this compound

Objective: To protect the amino group as an acetanilide to prevent oxidation and deactivation in subsequent electrophilic substitution reactions.

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.5 eq) to the reaction mixture with stirring.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide.

Nitration of N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide (Hypothetical)

Objective: To introduce a nitro group onto the aromatic ring of the protected aniline.

Materials:

-

N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

Procedure:

-

Carefully dissolve N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect any precipitate by filtration, wash thoroughly with cold water, and dry.

-

Purify the product by column chromatography or recrystallization.

Table 2: Hypothetical Reagent Quantities for Nitration

| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (for 1g starting material) |

| N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide | 1.0 | 335.04 | 1.0 g |

| Fuming Nitric Acid (90%) | 1.1 | 63.01 | ~0.21 mL |

| Concentrated Sulfuric Acid (98%) | - | 98.08 | ~5 mL |

Conclusion

Electrophilic substitution reactions on this compound are severely hampered by the high degree of substitution and significant steric hindrance. While the electronic effects of the substituents suggest an activated ring, the physical blockade of the reactive sites is the dominant factor. Protection of the amino group is a prerequisite for most electrophilic substitutions to prevent undesirable side reactions. Even with protection, reactions like nitration are expected to proceed with very low yields, and Friedel-Crafts reactions are likely to be unsuccessful. Researchers working with this substrate should be prepared for challenging reactions that require careful optimization and potentially harsh conditions to achieve even modest yields of the desired products. This guide provides a theoretical framework and starting point for such investigations.

References

An In-depth Technical Guide on the Theoretical Electronic Structure of 2,6-Dibromo-3,4,5-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electronic structure of 2,6-Dibromo-3,4,5-trimethylaniline, a halogenated aromatic amine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this paper outlines a robust computational approach based on Density Functional Theory (DFT) for its characterization. This guide details the proposed computational methodology, the expected electronic and structural properties, and the synthesis protocol for the compound. The information is presented to facilitate further research and application development by providing a foundational understanding of the molecule's electronic characteristics.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and polymers. The introduction of halogen and alkyl substituents onto the aniline scaffold can significantly modulate its electronic properties, reactivity, and biological activity. This compound is a polysubstituted aniline whose electronic structure is of interest for understanding its chemical behavior and for the rational design of new molecules with desired properties.

This guide presents a theoretical framework for the investigation of the electronic structure of this compound. The subsequent sections will cover the synthetic route to obtain this compound and a detailed protocol for a proposed computational study to elucidate its geometric and electronic properties. The expected outcomes of these theoretical calculations, such as optimized molecular geometry, atomic charge distribution, and frontier molecular orbital analysis, are discussed.

Synthesis of this compound

The primary synthetic route to this compound is through the direct electrophilic bromination of 3,4,5-trimethylaniline[1]. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In the case of 3,4,5-trimethylaniline, the para position is occupied by a methyl group, thus directing the bromine atoms to the two available ortho positions.

Experimental Protocol: Bromination of 3,4,5-trimethylaniline

Materials:

-

3,4,5-trimethylaniline

-

Bromine (Br₂)

-

A suitable solvent such as acetic acid or chloroform

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 3,4,5-trimethylaniline in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield the pure compound.

Theoretical Electronic Structure Analysis

As no specific theoretical studies on this compound are currently available in the public domain, this section outlines a proposed computational study based on methodologies successfully applied to similar substituted anilines.

Computational Methodology

The electronic structure calculations for this compound can be effectively performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for such systems. A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good balance between accuracy and computational cost.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS would be appropriate for these calculations.

Workflow:

-

Geometry Optimization: The initial molecular structure of this compound will be built and optimized without any symmetry constraints to find the global minimum on the potential energy surface. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

-

Electronic Properties: Following geometry optimization, single-point energy calculations will be performed to determine various electronic properties, including:

-

Mulliken atomic charges to understand the charge distribution within the molecule.

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap and assess the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

The logical workflow for this proposed computational study is depicted in the diagram below.

Expected Results

The proposed theoretical calculations are expected to provide valuable insights into the electronic structure of this compound. The results would be presented in the following structured tables.

Table 1: Optimized Geometric Parameters This table would summarize the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters provide a detailed three-dimensional representation of the molecule and can be compared with experimental crystallographic data if available.

| Parameter | Value (Å or Degrees) |

| Bond Lengths (Å) | |

| C-N | Calculated Value |

| C-Br | Calculated Value |

| C-C (aromatic) | Calculated Value |

| C-C (methyl) | Calculated Value |

| N-H | Calculated Value |

| C-H (aromatic) | Calculated Value |

| C-H (methyl) | Calculated Value |

| Bond Angles (Degrees) | |

| C-N-C | Calculated Value |

| C-C-Br | Calculated Value |

| C-C-C (aromatic) | Calculated Value |

| H-N-H | Calculated Value |

| Dihedral Angles (Degrees) | |

| Br-C-C-N | Calculated Value |

| C-C-N-H | Calculated Value |

Table 2: Mulliken Atomic Charges This table would present the calculated Mulliken charges on each atom in the molecule. This data is crucial for understanding the charge distribution and identifying reactive sites.

| Atom | Mulliken Charge (a.u.) |

| N | Calculated Value |

| C (attached to N) | Calculated Value |

| C (attached to Br) | Calculated Value |

| Br | Calculated Value |

| C (methyl) | Calculated Value |

| H (amino) | Calculated Value |

| H (methyl) | Calculated Value |

Table 3: Frontier Molecular Orbital Energies This table would list the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap. These values are fundamental in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2,6-Dibromo-3,4,5-trimethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 2,6-dibromo-3,4,5-trimethylaniline derivatives, which are valuable building blocks in medicinal chemistry and materials science. The sterically hindered and electronically modulated nature of these compounds makes them attractive scaffolds for the development of novel pharmaceuticals and functional materials.

The synthesis involves a two-step process: the initial preparation of the core intermediate, this compound, followed by N-substitution through either alkylation or arylation.

Synthesis of the Core Intermediate: this compound

The foundational step in the synthesis of the target derivatives is the preparation of this compound. This is achieved through the direct electrophilic bromination of 3,4,5-trimethylaniline. The amino group of the aniline is a strong activating group, directing the bromine atoms to the ortho positions.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of anilines.

Materials:

-

3,4,5-Trimethylaniline

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethylaniline (1.0 eq.) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.1 eq.) in dichloromethane to the stirred aniline solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Alkylation of this compound

The introduction of alkyl substituents on the nitrogen atom can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base. Due to the steric hindrance around the amino group, more forcing conditions (e.g., higher temperatures, stronger bases) may be required compared to less substituted anilines.

Protocol 2: General Procedure for N-Alkylation with Alkyl Halides

This protocol is a general method for the N-alkylation of anilines and may require optimization for specific substrates.[1][2]

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 2.0 eq.)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (2.0 - 3.0 eq.)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent.

-

Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide dropwise to the suspension.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Arylation of this compound

The state-of-the-art method for the formation of a C-N bond between an aniline and an aryl halide is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. The choice of ligand is crucial for the success of the reaction, especially with sterically hindered substrates.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general framework for the Buchwald-Hartwig amination.[3][4]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 - 1.2 eq.)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

A suitable base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄)) (1.5 - 2.5 eq.)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel for reactions under inert atmosphere

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

-

Add this compound (1.0 eq.) and the aryl halide.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary

The following table summarizes representative yields for the synthesis of the core intermediate and N-substituted derivatives of analogous, sterically hindered anilines. Note that yields for the N-substitution of this compound may vary depending on the specific substrate and reaction conditions.

| Reaction | Substrate 1 | Substrate 2 | Product | Conditions | Yield (%) | Reference |

| Bromination | p-Toluidine | N-Bromosuccinimide | 2,6-Dibromo-4-methylaniline | Chloroform, RT, 0.5h | 75 | Analogous Synthesis |

| N-Alkylation | Aniline | Benzyl alcohol | N-Benzylaniline | Ir(III) catalyst, KOtBu, 120°C, 24h | 95 | Representative N-Alkylation[5] |

| N-Alkylation | 2,4-Dimethylaniline | Benzyl alcohol | N-Benzyl-2,4-dimethylaniline | Ir(III) catalyst, KOtBu, 120°C, 24h | Lower conversion | Sterically Hindered Example[5] |

| N-Arylation | 2,6-Dibromoaniline | 4-Methylphenyl boronic acid | 2,6-Bis(4-methylphenyl)aniline | Pd(OAc)₂, aq. DMF | 96 | Suzuki Coupling of a similar core[6] |

| N-Arylation | 2,6-Dibromoaniline | 4-Methoxyphenyl boronic acid | 2,6-Bis(4-methoxyphenyl)aniline | Pd(OAc)₂, aq. DMF | 62 | Suzuki Coupling of a similar core[6] |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for N-substituted derivatives.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Dibromo-3,4,5-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,6-Dibromo-3,4,5-trimethylaniline as a key precursor. This sterically hindered aniline serves as a versatile building block for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol outlines a general method for the synthesis of 2-substituted benzoxazoles from this compound. The strategy involves an initial acylation of the aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide and subsequent cyclization to 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole

This two-step protocol first involves the acylation of this compound, followed by a copper-catalyzed intramolecular cyclization to form the benzoxazole ring system.

Step 1: Synthesis of N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

-

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole

-

Materials:

-

N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene

-

-

Procedure:

-

To a sealed tube, add N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture at 110-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide | This compound | Acetic anhydride, Pyridine | DCM | 0 - RT | 4-6 | 85-95 |

| 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole | N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Toluene | 110-120 | 12-24 | 60-75 |

Reaction Pathway

Caption: Synthesis of 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole.

Synthesis of Substituted Quinazolinones

Quinazolinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The following protocol describes a method for the synthesis of 3-substituted-6,8-dibromo-5,7-dimethylquinazolin-4(3H)-ones starting from this compound.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromo-4,6-dimethylbenzamide and subsequent cyclization to 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one

This protocol involves the initial formation of a benzamide intermediate followed by a cyclization reaction with an appropriate aldehyde.

Step 1: Synthesis of 2-Amino-3,5-dibromo-4,6-dimethylbenzamide

-

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Ammonium cerium(IV) nitrate (CAN) (catalytic)

-

Acetonitrile

-

-

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add N-Bromosuccinimide and a catalytic amount of CAN.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Synthesis of 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one

-

Materials:

-

2-Amino-3,5-dibromo-4,6-dimethylbenzamide (1.0 eq)

-

Benzaldehyde (1.2 eq)

-

Copper(II) chloride (CuCl₂) (3.0 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-3,5-dibromo-4,6-dimethylbenzamide and benzaldehyde in ethanol.

-

Reflux the mixture for 3 hours.

-

Add CuCl₂ to the reaction mixture and continue refluxing for another 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter the precipitate.

-

Wash the solid with cold ethanol and recrystallize from hot ethanol to obtain the pure product.

-

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3,5-dibromo-4,6-dimethylbenzamide | This compound | NBS, CAN | Acetonitrile | RT | 8-12 | 70-80 |

| 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one | 2-Amino-3,5-dibromo-4,6-dimethylbenzamide | Benzaldehyde, CuCl₂ | Ethanol | Reflux | 6 | 65-75 |

Reaction Workflow

Caption: Synthesis of a substituted quinazolinone.

Synthesis of N-Aryl Carbamates and Ureas

N-Aryl carbamates and ureas are valuable intermediates in organic synthesis and can serve as precursors to various heterocyclic systems.

Experimental Protocol: Synthesis of Ethyl N-(2,6-dibromo-3,4,5-trimethylphenyl)carbamate

-

Materials:

-

This compound (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Triethylamine (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl N-(2,6-dibromo-3,4,5-trimethylphenyl)carbamate | This compound | Ethyl chloroformate, Triethylamine | THF | 0 - RT | 12-16 | 80-90 |

Logical Relationship of Synthesis

Caption: Synthesis of an N-aryl carbamate.

These protocols provide a foundation for the utilization of this compound in the synthesis of a variety of heterocyclic compounds. The reaction conditions can be further optimized for specific substrates and desired products. Researchers are encouraged to adapt these methods to their specific synthetic goals.

Application of 2,6-Dibromo-3,4,5-trimethylaniline in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a halogenated and alkyl-substituted aromatic amine. While its direct applications in materials science are not extensively documented in publicly available literature, its molecular structure suggests significant potential as a monomer for the synthesis of advanced functional polymers, particularly conductive polymers. The presence of bromine atoms and methyl groups on the aniline ring is expected to influence the electronic, optical, and solubility properties of the resulting polymers, making them interesting candidates for various applications in electronics, sensors, and coatings.

This document provides an overview of the potential applications of this compound in materials science, based on the known chemistry of similar substituted anilines. It also includes detailed, representative experimental protocols for the synthesis and characterization of poly(this compound).

Potential Applications in Materials Science

The unique substitution pattern of this compound suggests its utility in the following areas:

-

Conductive Polymers: As a derivative of aniline, it can be polymerized to form a substituted polyaniline. The electronic properties of polyaniline, a well-known conducting polymer, can be tuned by introducing substituents on the aromatic ring. The electron-withdrawing bromine atoms and electron-donating methyl groups on the this compound monomer are expected to modulate the conductivity and redox potentials of the resulting polymer.

-

Organic Semiconductors: Substituted polyanilines can exhibit semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The substituents can influence the polymer's band gap, charge carrier mobility, and morphology, which are critical parameters for device performance.

-

Corrosion-Resistant Coatings: Polyaniline and its derivatives are known to provide effective corrosion protection for metals. Polymers derived from this compound could form dense, adherent, and hydrophobic coatings, offering enhanced protection against corrosive environments.

-

Sensors: The conductivity of polyanilines is sensitive to their chemical environment. This property can be exploited for the development of chemical sensors for detecting various analytes, such as gases and ions. The specific substituents on the aniline ring can impart selectivity towards certain analytes.

Data Presentation: Properties of Substituted Polyanilines

| Polymer | Oxidant | Conductivity (S cm⁻¹) | Reference |

| Poly(2-chloroaniline) | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ | [1] |

| Poly(2-fluoroaniline) | FeCl₃ | Lower than P2ClAn | [1] |

| Poly(2-bromoaniline) | Not specified | Lower than PANI | [2] |

Note: The conductivity of substituted polyanilines is highly dependent on the nature and position of the substituent, the oxidant used for polymerization, and the doping level.

Experimental Protocols

The following are representative protocols for the chemical and electrochemical polymerization of substituted anilines, which can be adapted for this compound.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(substituted aniline) via chemical oxidation using ammonium persulfate as the oxidant.

Materials:

-

This compound (monomer)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

-

Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. The monomer-to-acid molar ratio can be varied to optimize the reaction.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, dissolve ammonium persulfate in 1 M HCl to create an oxidant solution. The molar ratio of oxidant to monomer is typically between 0.5 and 1.5.

-

Slowly add the oxidant solution dropwise to the monomer solution under continuous stirring.

-

Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. The solution should gradually change color, indicating polymerization.

-

After 24 hours, collect the polymer precipitate by filtration.

-

Wash the precipitate repeatedly with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol describes the synthesis of a poly(substituted aniline) film on an electrode surface via electrochemical polymerization.

Materials:

-

This compound (monomer)

-

Sulfuric acid (H₂SO₄, 1 M) (electrolyte)

-

Acetonitrile (solvent)

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare an electrolyte solution containing a specific concentration of this compound in a mixture of 1 M H₂SO₄ and acetonitrile.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Perform electropolymerization using a potentiostat/galvanostat. This can be done by cyclic voltammetry (sweeping the potential between, for example, -0.2 V and 1.0 V vs. Ag/AgCl for a number of cycles) or by potentiostatic methods (applying a constant potential).

-

A polymer film will gradually deposit on the surface of the working electrode.

-

After polymerization, rinse the polymer-coated electrode with the electrolyte solution without the monomer and then with deionized water to remove any adsorbed species.

-

Dry the polymer film under a stream of nitrogen.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the synthesis and characterization of a conductive polymer from this compound.

Caption: General workflow for synthesis and characterization of poly(this compound).

Caption: Relationship between monomer structure and potential applications.

References

Application Notes and Protocols: 2,6-Dibromo-3,4,5-trimethylaniline as a Versatile Building Block for Novel N-Heterocyclic Carbene (NHC) Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction